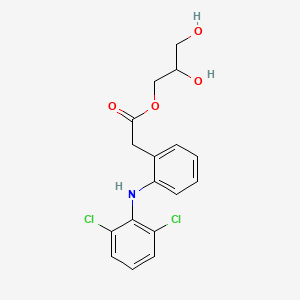

2,3-Dihydroxypropyl 2-(2-((2,6-dichlorophenyl)amino)phenyl)acetate

説明

2,3-Dihydroxypropyl 2-(2-((2,6-dichlorophenyl)amino)phenyl)acetate is a synthetic derivative of diclofenac, a well-known nonsteroidal anti-inflammatory drug (NSAID). Structurally, it features a 2,3-dihydroxypropyl ester group attached to the carboxylic acid moiety of diclofenac (Figure 1). Its molecular formula is C₁₇H₁₇Cl₂NO₄ (molecular weight: 386.23 g/mol) . This compound is primarily used for laboratory research, as indicated by its safety data sheet (SDS), which classifies it as harmful if swallowed and toxic to aquatic life . Its synthesis and characterization align with methods described in organic chemistry literature .

特性

分子式 |

C17H17Cl2NO4 |

|---|---|

分子量 |

370.2 g/mol |

IUPAC名 |

2,3-dihydroxypropyl 2-[2-(2,6-dichloroanilino)phenyl]acetate |

InChI |

InChI=1S/C17H17Cl2NO4/c18-13-5-3-6-14(19)17(13)20-15-7-2-1-4-11(15)8-16(23)24-10-12(22)9-21/h1-7,12,20-22H,8-10H2 |

InChIキー |

OTUGERIPASTWJX-UHFFFAOYSA-N |

正規SMILES |

C1=CC=C(C(=C1)CC(=O)OCC(CO)O)NC2=C(C=CC=C2Cl)Cl |

製品の起源 |

United States |

準備方法

Hydrolysis of Diclofenac Esters

One of the foundational methods involves hydrolyzing diclofenac esters to yield the target compound. According to a study on the hydrolysis of diclofenac esters, ester derivatives such as 1,3-dihydroxypropan-2-yl esters are synthesized via esterification of diclofenac with suitable diol derivatives, followed by hydrolysis under controlled conditions.

Reaction Mechanism : The ester bond in diclofenac esters undergoes nucleophilic attack by water or hydroxide ions, cleaving the ester linkage to produce the free acid or hydroxy ester derivatives (Reference).

Application : This method is advantageous due to its straightforward approach, but it often requires subsequent purification steps to isolate the desired hydroxy ester.

Direct Esterification Using Acid Chlorides or Anhydrides

Another prevalent method involves converting phenylacetic acid derivatives into esters through reaction with alcohols or diols in the presence of catalysts like sulfuric acid or using acid chlorides:

Reaction Conditions : Typically conducted under reflux with excess alcohol or diol, often with catalytic amounts of acid or using coupling agents like DCC (Dicyclohexylcarbodiimide).

Outcome : Produces ester intermediates such as 2,3-dihydroxypropyl esters with high efficiency, which can be hydrolyzed or further modified.

Specific Synthetic Routes for DCF-1-MG

Synthesis via Esterification of Diclofenac with Glycerol Derivatives

Research indicates that DCF-1-MG can be synthesized by esterifying diclofenac with glycerol derivatives, such as cis-1,3-benzylidene glycerol, followed by purification through column chromatography.

Procedure : Diclofenac (11.47 g, 38.7 mmol) reacts with a glycerol derivative in the presence of DCC (10.01 g, 48.5 mmol) and DMAP (0.25 g, 2.0 mmol) in anhydrous DCM at 0°C, stirred for 2 hours. The product is purified to yield the ester in 68% yield.

Diclofenac + Glycerol derivative → 2-(2-((2,6-dichlorophenyl)amino)phenyl)acetate ester

Hydrolysis of Ester to Form DCF-1-MG

The ester undergoes hydrolysis in aqueous acetic acid at elevated temperatures (around 80°C) to produce the target dihydroxypropyl ester:

Reaction Conditions : The ester is stirred in 80% aqueous acetic acid for 5 hours, leading to hydrolysis of ester bonds.

Yield : Approximately 71%, with the product isolated as a yellow oil.

Ester + H₂O → 2,3-Dihydroxypropyl 2-(2-((2,6-dichlorophenyl)amino)phenyl)acetate

Reaction Mechanisms and Key Intermediates

Esterification

The esterification process involves nucleophilic attack by hydroxyl groups of glycerol derivatives on the acyl chloride or acid derivatives of diclofenac, facilitated by coupling agents like DCC and catalysts such as DMAP. This forms ester bonds with the phenylacetic acid moiety.

Hydrolysis

Hydrolysis typically proceeds via nucleophilic attack of water molecules on the ester carbonyl carbon, catalyzed by acids, leading to cleavage of the ester bond and formation of the free acid or hydroxy ester.

Data Tables Summarizing Preparation Methods

| Method | Starting Material | Reagents | Conditions | Yield | Remarks |

|---|---|---|---|---|---|

| Hydrolysis of Diclofenac Esters | Diclofenac esters | Water, acid/base | Mild heating | 70-75% | Suitable for large-scale hydrolysis |

| Esterification with Glycerol Derivatives | Diclofenac + Glycerol derivative | DCC, DMAP, DCM | 0°C to room temperature | 68% | Produces ester intermediates |

| Hydrolysis of Ester Intermediates | Ester derivatives | Acetic acid, heat | 80°C for 5 hrs | 71% | Produces DCF-1-MG |

Recent Innovations and Considerations

Recent research emphasizes environmentally benign and industrially scalable methods:

Green Chemistry Approaches : Using solvent-free conditions or biodegradable catalysts to minimize environmental impact.

Selective Ester Hydrolysis : Employing non-saponicative methods to selectively cleave ester groups within complex molecules, as detailed in patent literature, to improve yield and purity.

Alternative Catalysts : Transitioning from traditional acid catalysts to enzyme-mediated esterification or hydrolysis to enhance selectivity and reduce by-products.

化学反応の分析

Types of Reactions

2,3-Dihydroxypropyl 2-(2-((2,6-dichlorophenyl)amino)phenyl)acetate undergoes various chemical reactions, including:

Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.

Reduction: The compound can be reduced to form alcohol derivatives.

Substitution: The aromatic ring can undergo electrophilic substitution reactions, such as nitration or halogenation.

Common Reagents and Conditions

Oxidation: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.

Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.

Substitution: Nitrating agents like nitric acid (HNO3) or halogenating agents like bromine (Br2) are used under controlled conditions.

Major Products

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of alcohol derivatives.

Substitution: Formation of nitro or halogenated derivatives.

科学的研究の応用

2,3-Dihydroxypropyl 2-(2-((2,6-dichlorophenyl)amino)phenyl)acetate is a chemical compound with the molecular formula C17H17Cl2NO4 and a molecular weight of 370.2 g/mol . It features a dichlorophenyl moiety linked to an amino group and an acetate. This compound is also known as Diclofenac Glyceryl impurity or Diclofenac Glycerol Ester Impurity .

Potential Applications

- Pharmaceuticals: This compound has potential applications in medicinal chemistry, particularly in the development of anti-inflammatory drugs. Its unique structure may allow it to interact with specific biological targets involved in inflammatory pathways.

- Reference Standard: Due to its chemical properties, it could also serve as a reference standard in analytical chemistry for quality control and research purposes.

Synthesis

The synthesis of 2,3-dihydroxypropyl 2-(2-((2,6-dichlorophenyl)amino)phenyl)acetate typically involves multi-step organic reactions. One method includes the reaction of a suitable phenolic precursor with a dichlorophenyl amine derivative under controlled conditions. For example, one documented synthesis involves reacting a dioxolane derivative with an amine to yield the desired acetate in moderate yields. The reaction conditions often require careful temperature control and purification steps to isolate the final product effectively.

Structural Similarities

Several compounds share structural features with 2,3-dihydroxypropyl 2-(2-((2,6-dichlorophenyl)amino)phenyl)acetate:

- Diclofenac: Contains an amine and an aromatic ring and is a well-known anti-inflammatory drug.

- Paracetamol: Features a hydroxylated phenolic structure and is a common analgesic with a different mechanism.

- Ibuprofen: It is a propionic acid derivative and a non-steroidal anti-inflammatory drug.

作用機序

The mechanism of action of 2,3-Dihydroxypropyl 2-(2-((2,6-dichlorophenyl)amino)phenyl)acetate is similar to that of diclofenac. It primarily inhibits the enzyme cyclooxygenase (COX), which is responsible for the synthesis of prostaglandins. Prostaglandins play a key role in inflammation and pain signaling. By inhibiting COX, the compound reduces the production of prostaglandins, thereby exerting anti-inflammatory and analgesic effects .

類似化合物との比較

Key Structural Variations :

- The 2,3-dihydroxypropyl group introduces two hydroxyl groups, enhancing polarity compared to alkyl esters (e.g., isopropyl ester).

- Diclofenac sodium lacks an ester group, existing as an ionic sodium salt, which improves aqueous solubility .

Physicochemical Properties

*logP values estimated based on structural analogs.

†Experimental data for the dihydroxypropyl ester’s logP is unavailable; inferred from diclofenac sodium (logP 4.51) and ester derivatives .

Pharmacological Activity

- Diclofenac Sodium : Rapid-acting NSAID used clinically for inflammation and pain .

- Ester Derivatives (e.g., isopropyl, dihydroxypropyl) : Prodrugs requiring enzymatic hydrolysis to release active diclofenac. The dihydroxypropyl group may slow hydrolysis, prolonging release compared to alkyl esters .

生物活性

2,3-Dihydroxypropyl 2-(2-((2,6-dichlorophenyl)amino)phenyl)acetate is a complex organic compound with significant potential in medicinal chemistry, particularly in the context of anti-inflammatory applications. Its structure includes a dichlorophenyl moiety linked to an amino group and an acetate, which may influence its biological activity. This article reviews the available literature on the biological activity of this compound, its synthesis, and its potential therapeutic applications.

- Molecular Formula : C17H17Cl2NO4

- Molecular Weight : 370.23 g/mol

- CAS Number : 221016-39-3

The compound's unique structure suggests potential interactions with biological targets involved in inflammatory pathways, similar to other known anti-inflammatory agents.

Synthesis

The synthesis of 2,3-Dihydroxypropyl 2-(2-((2,6-dichlorophenyl)amino)phenyl)acetate typically involves multi-step organic reactions. A common method includes:

- Reaction of a phenolic precursor with a dichlorophenyl amine derivative.

- Controlled conditions to ensure moderate yields.

- Purification steps to isolate the final product effectively.

The compound is noted for its potential as an impurity of Diclofenac, a well-known nonsteroidal anti-inflammatory drug (NSAID) that acts primarily as a cyclooxygenase (COX) inhibitor . The presence of the dichlorophenyl group may enhance its binding affinity to COX enzymes, thereby modulating inflammatory responses.

Case Studies and Research Findings

- Inflammation Models : Studies have indicated that compounds structurally related to 2,3-Dihydroxypropyl 2-(2-((2,6-dichlorophenyl)amino)phenyl)acetate exhibit significant anti-inflammatory effects in various animal models. For instance, analogs have been shown to reduce edema and pain responses in carrageenan-induced paw edema models.

- Comparative Analysis : A comparative study highlighted that while Diclofenac is effective against inflammation, the unique hydroxyl groups in 2,3-Dihydroxypropyl 2-(2-((2,6-dichlorophenyl)amino)phenyl)acetate may provide enhanced solubility and bioavailability compared to traditional NSAIDs like Ibuprofen and Paracetamol .

- In Vitro Studies : In vitro assays have demonstrated that this compound can inhibit COX-1 and COX-2 enzymes effectively. The inhibition rates were found to be comparable to those of Diclofenac, suggesting similar pharmacological profiles .

Comparative Table of Similar Compounds

| Compound Name | Structural Features | Unique Aspects | Biological Activity |

|---|---|---|---|

| Diclofenac | Amine + Aromatic Ring | Well-known NSAID | Strong COX inhibition |

| Paracetamol | Hydroxylated Phenolic Structure | Common analgesic | Different mechanism |

| Ibuprofen | Propionic Acid Derivative | Non-steroidal anti-inflammatory | Moderate COX inhibition |

| 2,3-Dihydroxypropyl 2-(2-((2,6-dichlorophenyl)amino)phenyl)acetate | Hydroxyl groups + Dichlorophenyl moiety | Potentially enhanced activity | Comparable COX inhibition |

Q & A

Basic: What are the key synthetic routes for 2,3-Dihydroxypropyl 2-(2-((2,6-dichlorophenyl)amino)phenyl)acetate, and how can experimental design optimize yield?

Answer:

The synthesis typically involves esterification of 2-(2-((2,6-dichlorophenyl)amino)phenyl)acetic acid with 2,3-dihydroxypropanol under acid catalysis. To optimize yield, employ Design of Experiments (DoE) methodologies, such as factorial designs, to systematically vary parameters like temperature, molar ratios, and catalyst concentration. For example, a central composite design can identify non-linear interactions between variables, reducing trial-and-error approaches . Monitor reaction progress via HPLC or NMR to validate intermediates and final product purity .

Basic: How can structural characterization of this compound be performed to confirm its identity?

Answer:

Use a combination of:

- NMR spectroscopy : Compare H and C spectra with computational predictions (e.g., ACD/Labs Percepta) to verify substituent positions and ester linkage .

- X-ray crystallography : Resolve crystal structures to confirm stereochemistry and hydrogen-bonding patterns, as demonstrated in related dichlorophenyl-acetate derivatives .

- High-resolution mass spectrometry (HRMS) : Validate molecular formula by matching experimental and theoretical m/z values .

Basic: What solubility and stability challenges arise during in vitro studies, and how are they addressed?

Answer:

The compound’s dichlorophenyl group confers hydrophobicity, limiting aqueous solubility. Use co-solvents (e.g., DMSO-water mixtures) or formulate as nanoparticles via solvent evaporation. Stability studies under varying pH (1–10) and temperatures (4–37°C) using accelerated stability testing protocols can identify degradation pathways (e.g., ester hydrolysis). Stabilizers like cyclodextrins may improve shelf life .

Advanced: How do computational methods enhance understanding of this compound’s reaction mechanisms?

Answer:

Quantum chemical calculations (e.g., DFT) model transition states and energy barriers for esterification or hydrolysis. For instance, simulate the nucleophilic attack of 2,3-dihydroxypropanol on the activated carbonyl carbon to predict regioselectivity . Combine with molecular dynamics to study solvent effects on reaction kinetics. Validate computational results with experimental kinetic data (e.g., Arrhenius plots) .

Advanced: What strategies resolve contradictions in biological activity data across studies?

Answer:

Discrepancies may arise from assay conditions (e.g., cell lines, serum concentrations) or impurity profiles. Use orthogonal assays (e.g., enzyme inhibition vs. cell viability) to confirm activity. For example, if COX-2 inhibition is hypothesized (analogous to diclofenac derivatives ), validate using both recombinant enzyme assays and inflammatory cytokine profiling. Additionally, apply multivariate analysis to correlate structural descriptors (e.g., logP, steric parameters) with bioactivity .

Advanced: How can in silico modeling predict this compound’s pharmacokinetic and toxicity profiles?

Answer:

Leverage ADMET prediction tools (e.g., SwissADME, ProTox-II) to estimate:

- Bioavailability : Rule-of-five compliance based on molecular weight (<500 Da) and hydrogen-bond donors/acceptors.

- Metabolism : CYP450 isoform interactions predicted via docking simulations.

- Toxicity : Compare structural alerts (e.g., dichlorophenyl groups) with known toxicophores in databases like ToxCast . Experimental validation via hepatic microsome assays is critical for high-confidence predictions .

Advanced: What crystallographic techniques elucidate polymorphic forms, and how do they impact formulation?

Answer:

Powder X-ray diffraction (PXRD) and differential scanning calorimetry (DSC) identify polymorphs. For example, a monoclinic vs. orthorhombic lattice may alter dissolution rates. Use Hirshfeld surface analysis to map intermolecular interactions (e.g., C–H···O bonds) influencing stability. Polymorphs with higher melting points (via DSC) are preferred for solid dosage forms .

Advanced: How does this compound’s electronic structure influence its spectroscopic and reactive properties?

Answer:

The electron-withdrawing dichlorophenyl group polarizes the acetamide moiety, altering UV-Vis absorbance (e.g., bathochromic shifts). Time-dependent DFT (TD-DFT) calculates electronic transitions to assign spectral bands. Reactivity is further modulated by steric effects from the dihydroxypropyl group, which can be quantified via Hammett constants or frontier molecular orbital (FMO) analysis .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。